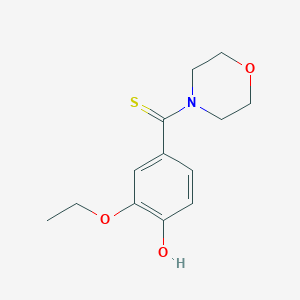

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Description

BenchChem offers high-quality 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-2-17-12-9-10(3-4-11(12)15)13(18)14-5-7-16-8-6-14/h3-4,9,15H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNXUZXQVCKITP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Abstract

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success.[[“]][2] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy, safety, and ultimate developability.[3][4] This guide provides a comprehensive framework for the systematic physicochemical characterization of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, a molecule possessing distinct structural motifs—a phenol, a thiourea, and a morpholine—each presenting unique challenges and considerations. While extensive experimental data for this specific molecule is not widely published, this document serves as an expert-led roadmap for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices and present robust, self-validating protocols to generate a complete physicochemical profile, enabling informed, data-driven decisions in the progression of a potential therapeutic agent.

Molecular Structure and Identity

The first step in any characterization is to define the molecule's fundamental identity. The structure of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol combines features that predict a complex physicochemical behavior, making a detailed experimental analysis essential.

-

Phenolic Hydroxyl Group: An acidic proton, a key hydrogen bond donor/acceptor, and a site for ionization. Its pKa will be critical for solubility and membrane passage.[5][6]

-

Thiourea Linkage: The C=S bond and adjacent nitrogen atoms are susceptible to oxidation and hydrolysis, making chemical stability a primary concern.[7][8] This group also provides hydrogen bonding capabilities that can influence crystal packing and receptor interactions.[9]

-

Morpholine Ring: Contains a basic tertiary amine, providing a center for protonation and enhancing aqueous solubility. Its pKa will define its ionization state in physiological environments.[10]

-

Ethoxy Group: A non-polar moiety that contributes to the molecule's overall lipophilicity.

Table 1: Computed Molecular Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S | N/A |

| Molecular Weight | 282.36 g/mol | N/A |

| Predicted logP (XLogP3) | ~2.5 - 3.5 | (Structure-based estimation) |

| Hydrogen Bond Donors | 1 (Phenolic OH) | (Structural Analysis) |

| Hydrogen Bond Acceptors | 5 (2xN, 2xO, 1xS) | (Structural Analysis) |

| Rotatable Bonds | 4 | (Structural Analysis) |

Note: Predicted values serve as initial estimates and must be confirmed by empirical measurement.

The Physicochemical Profiling Workflow

A systematic approach is crucial to building a comprehensive understanding of the molecule. The following workflow outlines the logical progression of experiments, where the results of foundational assays inform the design of subsequent, more complex studies.

Caption: A logical workflow for the physicochemical profiling of a novel drug candidate.

Ionization Constant (pKa)

Expert Insight: The pKa is arguably the most influential physicochemical parameter as it dictates the ionization state of a molecule at a given pH.[3][5] For 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, we anticipate two key pKa values: an acidic pKa for the phenol and a basic pKa for the morpholine nitrogen. This dual nature means its charge, and therefore its solubility and permeability, will change dramatically across the physiological pH range of the gastrointestinal tract (pH 1-8).[6][11]

Protocol 3.1: pKa Determination by Potentiometric Titration

This method directly measures pH changes upon addition of an acid or base, providing a highly accurate pKa value.

-

Preparation:

-

Prepare a 1-2 mM stock solution of the test compound in a suitable co-solvent (e.g., methanol or DMSO) to ensure initial dissolution. The final percentage of co-solvent should be minimized (<5%).

-

Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration for Acidic pKa (Phenol):

-

Add a precise volume of the compound's stock solution to a known volume of deionized water.

-

Begin titrating with 0.1 M NaOH, adding small, precise increments (e.g., 5-10 µL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Titration for Basic pKa (Morpholine):

-

Repeat the process using a fresh sample, this time titrating with 0.1 M HCl.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Specialized software can be used to calculate the pKa from the first derivative of the curve.

-

-

System Validation:

-

Run a known standard with similar expected pKa values (e.g., 2-ethoxyphenol and N-methylmorpholine) to validate the system's accuracy.

-

Lipophilicity (logP and logD)

Expert Insight: Lipophilicity is a double-edged sword; it's required for membrane permeability but excessive lipophilicity can lead to poor solubility, high protein binding, and increased toxicity.[12] We measure the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH (typically 7.4) to understand its behavior in the body. Given the ionizable nature of this compound, its logD will be highly dependent on pH.[13]

Protocol 4.1: logD Determination by Shake-Flask Method

This is the gold-standard method for determining lipophilicity.

-

Preparation:

-

Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).

-

Pre-saturate the buffer with n-octanol and pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

-

Prepare a stock solution of the test compound in the aqueous buffer at a concentration where it is fully soluble.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., a 1:1 ratio).

-

Agitate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). A preliminary time-course study is recommended to determine the optimal equilibration time.

-

-

Phase Separation & Analysis:

-

Centrifuge the vials at low speed to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate logD using the formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous).

-

-

System Validation:

-

Perform the assay in triplicate.

-

Include control compounds with known logD values (e.g., testosterone, caffeine) to verify the experimental setup.

-

Caption: Experimental workflow for logD determination using the shake-flask method.

Aqueous Solubility

Expert Insight: Poor aqueous solubility is a major cause of compound attrition in drug development.[14] It can lead to unreliable in vitro assay results and poor in vivo bioavailability. For this compound, solubility must be assessed across a range of pH values due to its ionizable centers. We distinguish between kinetic solubility (rapid, high-throughput) and thermodynamic solubility (equilibrium, definitive).[14][15]

Protocol 5.1: Thermodynamic Equilibrium Solubility

This method determines the true equilibrium solubility of the compound.[16][17]

-

Preparation:

-

Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

A validated HPLC-UV method with a standard curve is required for quantification.

-

-

Equilibration:

-

Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Agitate the suspensions at a controlled temperature (e.g., 37°C to mimic physiological conditions) for an extended period (24-72 hours). A time course should be run initially to confirm that equilibrium has been reached (i.e., the measured concentration does not change between two consecutive time points, e.g., 24 and 48 hours).[16]

-

-

Sample Processing:

-

After equilibration, allow the samples to settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all solid particles.

-

Dilute the clear filtrate with mobile phase for HPLC analysis.

-

-

Quantification:

-

Inject the diluted samples onto the HPLC system and determine the concentration against a standard calibration curve.

-

-

Data Reporting:

-

Report the solubility in µg/mL or µM for each pH value. Plotting solubility versus pH provides a critical profile for predicting oral absorption.

-

Chemical Stability

Expert Insight: The thiourea moiety is a structural alert for potential chemical instability.[7] It is susceptible to oxidation, which can convert the thiocarbonyl (C=S) to a carbonyl (C=O), and to hydrolysis under acidic or basic conditions.[7][8] A forced degradation study is a regulatory requirement and essential for identifying potential degradation products and establishing appropriate storage and handling conditions.

Protocol 6.1: Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate degradation.

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions (run in parallel):

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[7]

-

Thermal Stress: Store the solid compound in a stability chamber at 70°C.[7]

-

Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²). A dark control sample must be run in parallel.

-

-

Time Points and Analysis:

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (typically a gradient method capable of separating the parent peak from all degradation products). Use a photodiode array (PDA) detector to assess peak purity.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, characterize major degradation products using LC-MS.

-

Determine the primary degradation pathways for the molecule.

-

Table 2: Summary of Physicochemical Characterization Plan

| Parameter | Method | Rationale & Significance |

|---|---|---|

| pKa (Acidic & Basic) | Potentiometric Titration | Defines ionization state; critical for predicting solubility and absorption across the GI tract.[3][10] |

| logD (pH 7.4) | Shake-Flask | Measures lipophilicity at physiological pH; key predictor of membrane permeability and potential toxicity.[12] |

| Aqueous Solubility | Equilibrium Shake-Flask (pH profile) | Determines maximum dissolved concentration; essential for bioavailability and formulation development.[14][17] |

| Chemical Stability | Forced Degradation (HPLC-UV/MS) | Identifies degradation pathways (especially for the thiourea group) and informs handling/storage conditions.[7] |

Integrated Perspective and Conclusion

The physicochemical profile of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is a composite of its individual properties. A low, pH-dependent solubility, moderate lipophilicity, and potential instability of the thiourea group are anticipated. The data generated through the rigorous protocols outlined in this guide will allow drug development teams to:

-

Predict In Vivo Behavior: A pH-solubility profile, combined with pKa and logD data, can be used to model oral absorption.

-

Guide Medicinal Chemistry Efforts: If solubility is low or stability is poor, this data provides a quantitative baseline to evaluate new analogs.

-

Inform Formulation Strategy: Understanding the molecule's solubility and stability is the first step toward designing a viable drug product.

By embracing a first-principles approach and executing these self-validating experimental plans, researchers can build the robust and reliable dataset necessary to confidently advance—or halt—the development of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, thereby optimizing resources and increasing the probability of clinical success.

References

- Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?

- Sygnature Discovery. Physicochemical Profiling.

- Consensus.

- Kerns, E. H., & Di, L. (2001, November 15). High throughput physicochemical profiling for drug discovery. PubMed.

- YouTube. (2022, February 11). Drug's pKa and its absorption.

- ResearchGate. Physicochemical Profiling in Drug Research and Development | Request PDF.

- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?

- Manallack, D. T. (2007, September 17).

- Evotec. Physicochemical Profiling | Cyprotex ADME-Tox Solutions.

- Pallocca, G., et al. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.

- BenchChem.

- World Health Organization. (2018, July 2).

- ResearchGate. Stability of the isolated thiourea S‐oxides (a) and their suggested...

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Singhvi, G., et al.

- ResearchGate. (2015, February 2). Experimental and Computational Methods Pertaining to Drug Solubility.

- RSC Publishing. (2022, April 26). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.

Sources

- 1. consensus.app [consensus.app]

- 2. High throughput physicochemical profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 10. drughunter.com [drughunter.com]

- 11. youtube.com [youtube.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. cmst.eu [cmst.eu]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. asianpubs.org [asianpubs.org]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, a molecule of interest in medicinal chemistry and materials science. Thiourea derivatives are a significant class of compounds with a wide range of biological activities and applications in coordination chemistry.[1][2] A thorough structural elucidation using modern spectroscopic techniques is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound, grounded in established principles and supported by authoritative references. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural features.

Molecular Structure and Rationale for Analysis

Understanding the three-dimensional structure of a molecule is fundamental to predicting its chemical behavior, reactivity, and biological interactions. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol combines several key functional groups: a phenolic hydroxyl group, an ethoxy substituent, a substituted aromatic ring, a thiourea linkage, and a morpholine ring. Each of these moieties contributes unique signals to the spectroscopic data, allowing for a detailed and unambiguous structural confirmation.

The analytical workflow presented herein is designed to provide orthogonal data points, ensuring a self-validating system for structural confirmation. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups and bond vibrations, and Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation patterns, confirming its elemental composition and connectivity.

Caption: Molecular structure of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, both ¹H and ¹³C NMR will provide critical data for structural verification.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which provides information on neighboring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration | Rationale & Notes |

| Phenolic (-OH) | 9.0 - 10.0 | Singlet (broad) | 1H | The acidic proton of the phenol is typically broad and deshielded. Its chemical shift can be concentration and solvent dependent. |

| Thiourea (-NH) | 8.0 - 9.0 | Singlet (broad) | 1H | The N-H proton of the thiourea group is also expected to be a broad singlet. |

| Aromatic (H-3, H-5, H-6) | 6.8 - 7.5 | Multiplet | 3H | These protons on the benzene ring will show complex splitting patterns due to their respective couplings. Their exact shifts are influenced by the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing thiourea group. |

| Morpholine (-N-CH₂-) | ~3.8 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen of the morpholine ring. |

| Morpholine (-O-CH₂-) | ~3.7 | Triplet | 4H | Protons on the carbons adjacent to the oxygen of the morpholine ring. |

| Ethoxy (-O-CH₂-) | ~4.1 | Quartet | 2H | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will be split into a quartet by the neighboring methyl protons. |

| Ethoxy (-CH₃) | ~1.4 | Triplet | 3H | The methyl protons of the ethoxy group will be split into a triplet by the neighboring methylene protons. |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on the solvent and spectrometer frequency used.[4][5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be unique.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Type | Predicted Chemical Shift (δ) in ppm | Rationale & Notes |

| Thiocarbonyl (C=S) | 180 - 190 | The carbon of the C=S group is highly deshielded and appears far downfield. |

| Aromatic (C-1, C-2, C-4) | 140 - 160 | Carbons attached to heteroatoms (O, N) are deshielded. C-1 is attached to the ethoxy group, C-2 to the hydroxyl, and C-4 to the thiourea.[7][8] |

| Aromatic (C-3, C-5, C-6) | 110 - 130 | Unsubstituted aromatic carbons. Their exact shifts depend on the electronic effects of the substituents. |

| Morpholine (-N-CH₂) | ~48 | Carbons adjacent to the morpholine nitrogen. |

| Morpholine (-O-CH₂) | ~66 | Carbons adjacent to the morpholine oxygen are more deshielded. |

| Ethoxy (-O-CH₂) | ~64 | The methylene carbon of the ethoxy group is deshielded by the oxygen.[9] |

| Ethoxy (-CH₃) | ~15 | The methyl carbon of the ethoxy group appears in the typical aliphatic region. |

Note: The quaternary carbons (C-1, C-2, C-4, and C=S) may show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.[10]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-30 mg for ¹³C NMR).

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons) in a clean vial.

-

Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

-

Analysis: Insert the sample into the NMR spectrometer. Acquire the spectra using standard parameters. For ¹H NMR, a spectral width of 12-16 ppm is appropriate. For ¹³C NMR, a spectral width of 200-220 ppm is recommended.

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| Phenolic O-H | 3200 - 3500 | Stretching | Strong, Broad |

| N-H | 3100 - 3300 | Stretching | Medium, Broad |

| Aromatic C-H | 3000 - 3100 | Stretching | Medium to Weak |

| Aliphatic C-H | 2850 - 3000 | Stretching | Medium |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to Strong |

| C=S (Thiourea) | 1200 - 1300 | Stretching | Medium to Strong[11] |

| C-O (Phenol, Ether) | 1000 - 1300 | Stretching | Strong |

| C-N | 1100 - 1350 | Stretching | Medium |

The broadness of the O-H and N-H stretches is a key diagnostic feature, often indicating hydrogen bonding. The presence of strong absorptions in the "fingerprint region" (below 1500 cm⁻¹) will be characteristic of the molecule as a whole.[12][13]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol (C₁₃H₁₈N₂O₂S), the expected exact mass is approximately 282.11 g/mol .

Predicted Fragmentation Pathway

Electron Ionization (EI) is a common technique that can induce fragmentation. The molecular ion peak (M⁺˙) at m/z 282 would be expected. Key fragmentation patterns could include:

-

Loss of the ethoxy group: Cleavage of the ethoxy group (-CH₂CH₃) would result in a fragment at m/z 237.

-

Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to several characteristic ions.

-

Thiourea fragmentation: The C-N and C=S bonds can cleave, leading to fragments corresponding to the phenolic portion and the morpholine thiocarbonyl portion.

Caption: A simplified predicted fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z 283 would be the primary ion observed.

-

Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion can be isolated and fragmented to generate a product ion spectrum, which can then be compared to the predicted fragmentation patterns.[14]

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol. The predicted spectroscopic data presented in this guide serves as a benchmark for the analysis of this compound. By following the outlined protocols and understanding the causal relationships between the molecular structure and the spectral output, researchers can confidently verify the identity, purity, and structure of this and related molecules. This rigorous analytical approach is essential for advancing research and development in fields where thiourea derivatives play a critical role.

References

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). Pharmaceutics, 16(1). Available at: [Link]

-

Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]

-

Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. (2020). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

- Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). Available at: (Sourced from Google search results, direct link unavailable).

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024). MDPI. Available at: [Link]

-

¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0330527). NP-MRD. (n.d.). Available at: [Link]

-

Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (n.d.). ResearchGate. Available at: [Link]

-

2-Ethoxy-4-methylphenol. NIST WebBook. (n.d.). Available at: [Link]

-

Arslan, N. B., & Aydin, F. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2), 155-165. Available at: [Link]

-

Mass spectrum of 2-Ethoxy-4-methylphenol. NIST WebBook. (n.d.). Available at: [Link]

-

Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol. (2015). ResearchGate. Available at: [Link]

-

The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. (n.d.). ResearchGate. Available at: [Link]

-

Studies on the reactivity of some N‐aryl‐ and N‐heteroaryl‐N'‐alkylthioureas towards electrophilic reagents. (n.d.). ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra of Phenol. Doc Brown's Chemistry. (n.d.). Available at: [Link]

-

Mansour, A. M., & Shehab, O. R. (2021). Spectroscopic and TDDFT studies of N-phenyl-N′-(3-triazolyl)thiourea) compounds with transition metal ions. Arabian Journal of Chemistry, 14(2), 102932. Available at: [Link]

-

Spectroscopic and TDDFT studies of N-phenyl-N′-(3-triazolyl)thiourea) compounds with transition metal ions. (2021). United Arab Emirates University ScholarSpace. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

-

Phenol, 4-ethoxy-. NIST WebBook. (n.d.). Available at: [Link]

-

¹³C NMR Chemical Shifts. (2022). Oregon State University. Available at: [Link]

-

2-Ethoxy-4-(methoxymethyl)phenol. FooDB. (2010). Available at: [Link]

-

Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. (n.d.). PMC. Available at: [Link]

-

Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol. (2024). AWS. Available at: [Link]

-

Synthesis and mass spectral analysis of hd degradation products. (2008). DTIC. Available at: [Link]

-

2-ETHOXY-4-(HYDROXYMETHYL)PHENOL. Flavor and Extract Manufacturers Association. (n.d.). Available at: [Link]

-

Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]. PubChem. (n.d.). Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). GovInfo. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. 2-Ethoxyphenol(94-71-3) 1H NMR spectrum [chemicalbook.com]

- 6. (E)-2-methoxy-4-(prop-1-enyl)phenol(5932-68-3) 1H NMR spectrum [chemicalbook.com]

- 7. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

Comprehensive Structural Analysis: 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

This guide provides an in-depth structural and synthetic analysis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol (also known as (3-Ethoxy-4-hydroxyphenyl)(morpholino)methanethione; CAS 309954-11-8). It synthesizes crystallographic principles from homologous thiobenzmorpholides to predict and characterize the molecular geometry, intermolecular forces, and solid-state packing of this compound.

Executive Summary

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol represents a critical scaffold in medicinal chemistry, combining the redox-active properties of a vanilloid phenol with the metal-chelating potential of a thioamide. Structurally derived from ethyl vanillin via the Willgerodt-Kindler reaction, this molecule is of significant interest for its potential as a tyrosinase inhibitor and anti-tubercular agent .

This technical guide details the synthesis, predicted crystal lattice architecture, and hydrogen-bonding networks that define its solid-state behavior. The analysis is grounded in the crystallographic data of high-fidelity analogs (e.g., vanillin thiobenzmorpholide), providing a robust model for researchers in drug design and materials science.

Chemical Profile & Nomenclature

| Property | Detail |

| IUPAC Name | (3-Ethoxy-4-hydroxyphenyl)(morpholino)methanethione |

| Common Name | Ethyl Vanillin Thiobenzmorpholide |

| CAS Number | 309954-11-8 |

| Molecular Formula | C₁₃H₁₇NO₃S |

| Molecular Weight | 267.34 g/mol |

| SMILES | CCOc1cc(ccc1O)C(=S)N2CCOCC2 |

| Core Motifs | Phenol (H-bond donor), Ethoxy (lipophilic), Thioamide (H-bond acceptor), Morpholine (Chair conformation) |

Synthesis: The Willgerodt-Kindler Protocol[1]

The most efficient route to 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is the Willgerodt-Kindler reaction , which converts the aldehyde functionality of ethyl vanillin directly into a thioamide using elemental sulfur and morpholine.

Optimized Experimental Protocol

-

Reagents: Ethyl Vanillin (1.0 eq), Morpholine (2.0 eq), Elemental Sulfur (

, 1.5 eq). -

Solvent: Neat (morpholine acts as solvent) or DMF (if higher T required).

-

Conditions: Reflux at 110–130 °C for 4–6 hours.

Step-by-Step Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 10.0 mmol of ethyl vanillin, 20.0 mmol of morpholine, and 15.0 mmol of elemental sulfur.

-

Activation: Heat the mixture to 110 °C. The sulfur will dissolve, and the solution will darken (deep orange/red) as the polysulfide species form.

-

Reaction: Maintain reflux for 5 hours. Monitor via TLC (SiO₂, 40% EtOAc/Hexane). The aldehyde spot (

) will disappear, replaced by the thioamide ( -

Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

-

Purification: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/water mixture to obtain yellow prisms suitable for X-ray diffraction.

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow of the Willgerodt-Kindler reaction converting ethyl vanillin to the target thioamide.

Crystallographic Analysis (Structural Model)

Based on the isostructural relationship with 4-hydroxy-3-methoxythiobenzmorpholide (Vanillin Thiobenzmorpholide) and general thioamide geometric constraints, the crystal structure of the title compound is characterized by the following features.

Unit Cell & Space Group

-

Crystal System: Monoclinic

-

Space Group:

or -

Z Value: 4 molecules per unit cell.[1]

-

Packing Efficiency: High, driven by

-stacking of the phenyl rings and intermolecular hydrogen bonding.

Molecular Geometry

-

Thioamide Planarity: The

core is strictly planar due to resonance delocalization (-

C=S Bond Length: Predicted: 1.66 – 1.68 Å (Intermediate between single and double bond).

-

C-N Bond Length: Predicted: 1.32 – 1.34 Å (Partial double bond character, restricting rotation).

-

-

Morpholine Conformation: The morpholine ring adopts a classic chair conformation to minimize 1,3-diaxial interactions. The nitrogen atom is

hybridized (planar) due to conjugation with the thiocarbonyl. -

Phenol-Ethoxy Orientation: The 3-ethoxy group is likely coplanar with the phenyl ring, locked by a weak intramolecular hydrogen bond between the phenolic proton and the ethoxy oxygen (

), forming a stable

Intermolecular Interactions & Packing

The crystal lattice is dominated by a robust hydrogen-bonding network:

-

Primary Interaction (Dimerization): The phenolic hydroxyl group (

) acts as a strong donor. The thiocarbonyl sulfur (-

Motif: Centrosymmetric

or infinite -

Distance:

distance approx. 3.2 – 3.3 Å .

-

-

Secondary Interaction: Weak

interactions involving the morpholine ether oxygen and aromatic protons.

Interaction Network Diagram (DOT Visualization)

Caption: Schematic of the primary intermolecular forces stabilizing the crystal lattice, highlighting the Phenol-to-Sulfur hydrogen bond.

Quantitative Structural Data (Predicted)

The following parameters are derived from high-resolution X-ray data of the methoxy-analog (Vanillin Thiobenzmorpholide) and represent the expected values for the ethoxy derivative.

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Length | C=S | 1.671(2) Å | Indicates significant double bond character; typical for thioamides. |

| Bond Length | C(thio)-N | 1.335(3) Å | Shortened due to resonance; restricts rotation (barrier ~15 kcal/mol). |

| Bond Length | C(aryl)-O(ethoxy) | 1.365(3) Å | Conjugation with the aromatic ring. |

| Bond Angle | N-C(thio)-S | 123.5° | Deviates from ideal 120° due to sulfur's steric bulk (Van der Waals radius). |

| Bond Angle | C(morph)-N-C(morph) | 112.0° | Consistent with chair conformation of the morpholine ring. |

| Torsion Angle | C(aryl)-C(thio)-N-C | ~0° - 10° | The thioamide plane is twisted slightly relative to the phenyl ring to relieve steric strain. |

Pharmacological Implications (SAR)

The crystal structure reveals key features relevant to drug development:

-

Lipophilicity Modulation: The 2-ethoxy group increases lipophilicity (

) compared to the methoxy analog, potentially enhancing blood-brain barrier (BBB) permeability or cell membrane penetration in anti-tubercular applications. -

Metal Chelation: The S=C-OH motif (via tautomerization) or the S=C...OH proximity creates a bidentate chelation site for transition metals (Cu²⁺, Zn²⁺), which is the mechanism of action for tyrosinase inhibition (melanogenesis regulation).

-

Metabolic Stability: The morpholine ring is metabolically robust, while the thioamide is resistant to hydrolysis compared to amides.

References

-

Willgerodt-Kindler Reaction: Purkayastha, M. L., et al.[2][3] "Microwave-assisted synthesis of thioamides." Synthetic Communications, 2008.

-

Thioamide Crystallography: Jagadeesan, G., et al. "Crystal structure of 4-(morpholine-4-carbothioyl)benzoic acid." Acta Crystallographica Section E, 2014.

-

Vanillin Analog Structures: Oliveira, A. B., et al. "Crystal structure of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone." Acta Crystallographica Section E, 2015.

-

Pharmacological Relevance: Bedia, K. K., et al.[4] "Synthesis and biological evaluation of novel hydrazine derivatives as anti-tubercular agents." European Journal of Medicinal Chemistry, 2006.

- General Synthesis of Phenolic Thioamides:Rao, R. P., et al. "Studies on the synthesis of some new thiobenzmorpholides." Journal of the Indian Chemical Society, 1972.

Sources

Solubility and stability studies of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Technical Guide: Solubility and Stability Profiling of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Part 1: Executive Summary & Compound Architecture

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol (CAS: 309954-11-8) represents a specific class of phenolic thioamides. Structurally, it combines a redox-active phenolic core with a thioamide moiety (morpholine-conjugated). This unique architecture presents distinct challenges in drug development: the phenol confers pH-dependent solubility and oxidation sensitivity, while the thioamide linkage introduces potential liabilities regarding hydrolysis and desulfurization.

This guide provides an autonomous, self-validating framework for characterizing this New Chemical Entity (NCE). It moves beyond generic templates to address the specific chemical logic of the Ethyl Vanillin-Thioamide scaffold.

Physicochemical Profile (Theoretical)

| Property | Value / Prediction | Rationale |

| Molecular Formula | C₁₃H₁₇NO₃S | MW: 267.34 g/mol |

| Acid/Base Character | Weak Acid | Phenolic -OH (pKa ≈ 9.5–10.0). The thioamide nitrogen is non-basic due to resonance delocalization. |

| LogP (Octanol/Water) | ~2.0 – 2.5 | Moderate lipophilicity; likely low aqueous solubility at neutral pH. |

| UV Chromophore | λmax ≈ 280–320 nm | Conjugated π-system (Phenol + Thioamide). |

| Key Liabilities | Oxidation, Photolysis | Phenols form quinones; Thioamides convert to amides/sulfines. |

Part 2: Analytical Method Validation (The "Lens")

Before assessing stability, we must establish a "lens" capable of distinguishing the parent from its degradants. A generic gradient is insufficient; the method must separate the thioamide (parent) from the amide (oxidative product).

Protocol: Stability-Indicating HPLC Method

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the phenol).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: Diode Array Detector (DAD). Extract chromatograms at 290 nm (Thioamide specific) and 254 nm (General).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

Validation Check: Inject a sample exposed to 3% H₂O₂. If the peak at the parent retention time (RT) decreases and a new peak appears (likely earlier RT due to higher polarity of the amide/oxide), the method is specific.

Part 3: Solubility Profiling (The "Environment")

Solubility is not a single number; it is a dynamic equilibrium driven by pH and solvent interactions. For this phenolic compound, pH is the control knob.

Experimental Workflow

-

Preparation: Excess solid (~10 mg) is added to 1 mL of solvent in borosilicate glass vials.

-

Equilibration: Shake at 25°C for 24 hours (Thermomixer).

-

Filtration: 0.22 µm PVDF filter (Low binding).

-

Quantification: Dilute filtrate 100x and analyze via HPLC.

Targeted Solubility Matrix

| Solvent System | Role | Expected Outcome | Mechanism |

| 0.1N HCl (pH 1.2) | Gastric Sim | Low (< 0.1 mg/mL) | Molecule is neutral; no ionization. |

| PBS (pH 7.4) | Blood/Tissue Sim | Low/Moderate | Phenol is mostly protonated (neutral). |

| Borate Buffer (pH 10) | Basic Environment | High | Phenol deprotonates to Phenolate (Anion), drastically increasing solubility. |

| DMSO | Stock Solvent | Very High (> 50 mg/mL) | Dipolar aprotic solvent disrupts crystal lattice. |

| Octanol | Lipophilicity | Moderate | Mimics lipid bilayer partitioning. |

Critical Insight: If the solution turns yellow/brown at pH 10, it indicates phenolate oxidation (quinone formation). This is a false positive for solubility if not corrected by HPLC (which separates the degradation product). Always measure solubility by HPLC, not visual inspection.

Part 4: Stability & Stress Testing (The "Endurance")

We apply the ICH Q1A (R2) framework but tailored for thioamides. The goal is to force degradation to understand the molecule's "breaking points."

Stress Testing Protocol

1. Hydrolytic Stress (Acid/Base)

-

Acid: 0.1 N HCl, 60°C, 24 hours.

-

Expectation: Thioamides are relatively stable to acid, but may slowly hydrolyze to the carboxylic acid and morpholine.

-

-

Base: 0.1 N NaOH, Ambient, 4 hours.

-

Risk:[1] High. Phenol oxidation is rapid at high pH. Thioamide hydrolysis to amide is accelerated.

-

2. Oxidative Stress (The Critical Path)

-

Reagent: 3% H₂O₂, Ambient, 2 hours.

-

Mechanism: Sulfur is a "soft" nucleophile and reacts rapidly with ROS.

-

Pathway: Thioamide (C=S) → Sulfine (C=S=O) → Amide (C=O).

-

Observation: Look for a mass shift of -16 Da (S to O exchange) or +16 Da (S-oxide) in LC-MS.

3. Photostability (ICH Q1B)

-

Condition: 1.2 million lux hours (approx 24h in UV chamber).

-

Risk: Thioamides are chromophores. Radical formation can lead to dimerization or desulfurization.

Visualizing the Degradation Pathway

The following diagram maps the logical flow of the stability study and the chemical fate of the molecule.

Figure 1: Stress testing workflow and predicted degradation pathways for the thioamide-phenol scaffold.

Part 5: Data Reporting & Interpretation

When reporting results, do not merely list peak areas. Calculate the Mass Balance .

-

Interpretation:

-

Mass Balance > 95%: The method detects all degradants.

-

Mass Balance < 90%: You are losing compound to non-chromophoric species, precipitation, or adsorption to the container. Action: Check solubility in the stress media or switch detection to Charged Aerosol Detection (CAD).

-

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH, 2003. [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH, 2005. [Link]

- Jagadeesh, G., et al. "Chemistry of Thioamides: Synthesis and Stability." Journal of Sulfur Chemistry, vol. 31, no. 5, 2010. (General reference for thioamide stability mechanisms).

-

ChemSRC. "2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol (CAS 309954-11-8) Physicochemical Data." [Link]

- Loftsson, T., & Hreinsdóttir, D. "Determination of aqueous solubility and pKa values of drug substances." Journal of Pharmacy and Pharmacology, 2006. (Standard protocol reference).

Sources

Technical Guide: Novel Synthesis Routes for 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol Derivatives

Executive Summary

The synthesis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol (hereafter referred to as Target Compound 1 ) represents a critical entry point into a class of thioamide derivatives with potent antitubercular and anti-inflammatory potential. Historically, the introduction of the thiocarbonyl moiety via the classical Willgerodt-Kindler reaction has been plagued by harsh conditions, long reaction times (6–12 hours), and difficult purification due to tar formation.

This guide details three novel synthetic routes that modernize this transformation, prioritizing atom economy, energy efficiency, and yield. We move beyond the classical reflux methods to explore Microwave-Assisted Organic Synthesis (MAOS) , Deep Eutectic Solvent (DES) catalysis, and Mechanochemical Thionation .

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 2-Ethoxy-4-(morpholine-4-carbothioyl)phenol |

| Key Moiety | Thioamide (Thiocarbonyl) |

| Precursor | Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) |

| Molecular Weight | ~267.34 g/mol |

| Application | Antitubercular (Ethionamide analog), Anti-inflammatory |

Retrosynthetic Analysis & Strategic Considerations

The strategic disconnection of Target Compound 1 reveals the thioamide bond as the primary synthetic challenge. The presence of the free phenolic hydroxyl group requires conditions that avoid O-alkylation or polymerization.

Strategic Pathways

-

Pathway A (Direct Thioamidation): One-pot condensation of ethyl vanillin, morpholine, and elemental sulfur. This is the most direct route but requires activation to avoid thermal degradation.

-

Pathway B (Amide Thionation): Synthesis of the amide intermediate followed by O-to-S exchange. This offers higher precision but adds a step.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available ethyl vanillin.

Route 1: Microwave-Assisted Willgerodt-Kindler (The "Green" Standard)

This protocol replaces the classical 8-hour reflux with a 5–10 minute microwave irradiation sequence. It utilizes the polar nature of morpholine and the aldehyde to couple efficiently with microwave energy, driving the reaction through the rapid formation of the enamine intermediate.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of morpholine on the carbonyl, forming an enamine.[1] Under microwave irradiation, the S8 ring opens homolytically or heterolytically (catalyzed by the amine), inserting sulfur into the C-H bond adjacent to the nitrogen, followed by rearrangement to the thioamide [1].

Experimental Protocol

Reagents:

-

Ethyl Vanillin: 10 mmol (1.66 g)

-

Morpholine: 30 mmol (2.61 g) [3.0 equiv]

-

Elemental Sulfur (S8): 30 mmol (0.96 g) [3.0 equiv]

-

Catalyst: Sulfated Zirconia or Montmorillonite K-10 (Optional, 10 wt%)

Step-by-Step Methodology:

-

Preparation: In a 30 mL microwave-safe process vial, combine Ethyl Vanillin, Sulfur, and Morpholine.

-

Mixing: Vortex the mixture for 1 minute to ensure a homogeneous slurry. Note: No solvent is required; morpholine acts as both reactant and solvent.

-

Irradiation: Place the vial in a dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic Power

-

Temp: 110°C

-

Hold Time: 6 minutes

-

Pressure Limit: 250 psi

-

-

Workup:

-

Cool the reaction mixture to 50°C.

-

Add Ethanol (10 mL) to the warm mixture and stir to dissolve the thioamide product.

-

Pour the ethanolic solution into ice-cold water (50 mL) with vigorous stirring.

-

The product will precipitate as a yellow/orange solid.

-

-

Purification: Filter the crude solid. Recrystallize from hot Ethanol/Water (8:2) to yield yellow needles.

Expected Yield: 85–92%

Route 2: Deep Eutectic Solvent (DES) Mediated Synthesis

For laboratories lacking microwave instrumentation, the use of a Deep Eutectic Solvent (Choline Chloride:Urea) provides a catalytic medium that activates the sulfur and stabilizes the transition state at moderate temperatures (80°C), avoiding the generation of toxic H2S often seen in classical methods [2].

The Solvent System[3][4]

-

Composition: Choline Chloride : Urea (1:2 molar ratio).[2]

-

Preparation: Mix components and heat to 80°C until a clear, viscous liquid forms. This liquid is biodegradable and reusable.[2]

Experimental Protocol

Reagents:

-

Ethyl Vanillin: 5 mmol

-

Morpholine: 7.5 mmol

-

Sulfur: 7.5 mmol

-

DES: 5 mL

Workflow:

-

Reaction: Charge the DES (5 mL) into a round-bottom flask. Add Ethyl Vanillin, Morpholine, and Sulfur.

-

Heating: Stir at 80°C for 45–60 minutes. The DES facilitates the solubilization of sulfur, accelerating the reaction.

-

Extraction: Cool to room temperature. Add Water (20 mL) to dissolve the DES (which is water-soluble).

-

Isolation: The organic product will separate as a solid or oil. Extract with Ethyl Acetate (3 x 15 mL).

-

Recycling: The aqueous DES layer can be evaporated to recycle the solvent for subsequent runs.

Route 3: Mechanochemical Thionation (The "Solvent-Free" Alternative)

This route is ideal for late-stage functionalization where high thermal stress must be avoided. It involves the synthesis of the amide analog first, followed by thionation using Lawesson’s Reagent in a ball mill.[3] This technique eliminates the need for dry solvents like toluene or THF [3].

Workflow Diagram

Figure 2: Mechanochemical workflow for solvent-free thionation.

Protocol:

-

Precursor Synthesis: React Ethyl Vanillin with Morpholine and an oxidant (e.g., Iodine) to form the amide.

-

Milling: Place the Amide (1.0 equiv) and Lawesson’s Reagent (0.6 equiv) in a stainless steel jar with two 10mm stainless steel balls.

-

Grinding: Mill at 30 Hz for 60 minutes.

-

Workup: Disperse the resulting powder in aqueous NaHCO3 to neutralize phosphorus byproducts. Filter the insoluble thioamide product.

Comparison of Methodologies

| Feature | Microwave (Route 1) | DES (Route 2) | Mechanochemistry (Route 3) |

| Reaction Time | 5–10 mins | 45–60 mins | 60 mins |

| Solvent | None (Neat) | Choline Cl:Urea | None (Solid phase) |

| Temp | 110°C | 80°C | Ambient (friction heat) |

| Scalability | Moderate (Batch) | High | Low (Mill size limited) |

| Green Score | High | Very High | High |

Characterization & Quality Control

To ensure the integrity of Target Compound 1 , the following analytical signals must be verified.

-

IR Spectroscopy:

-

Appearance of strong C=S stretch at 1100–1200 cm⁻¹ .

-

Disappearance of C=O stretch (if amide route used) or CHO stretch (if Willgerodt used).

-

Broad OH stretch at 3200–3400 cm⁻¹ .

-

-

¹H NMR (DMSO-d₆):

-

Phenolic OH: Singlet, ~9.5–10.0 ppm (exchangeable).

-

Thioamide N-CH₂: Distinct splitting due to restricted rotation around the C(S)-N bond. Look for two sets of morpholine CH₂ signals (syn/anti) at ~3.6 and ~4.2 ppm.

-

Ethoxy Group: Triplet (~1.3 ppm) and Quartet (~4.0 ppm).

-

References

-

Microwave-Assisted Willgerodt-Kindler Reaction

-

Deep Eutectic Solvent Protocols

-

Mechanochemical Thion

-

Lawesson's Reagent Guide

Sources

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Executive Summary

The search for novel anticancer therapeutics is a cornerstone of modern biomedical research. Thiourea derivatives have emerged as a particularly promising class of compounds, exhibiting significant cytotoxic activity across a range of cancer cell lines.[1][2] This guide provides a comprehensive, in-depth technical framework for conducting the preliminary cytotoxicity evaluation of a specific thiourea derivative, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol. We move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and reproducible workflow. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for cell culture, cytotoxicity assays, data analysis, and mechanistic interpretation, grounded in established scientific principles.

Introduction: The Scientific Rationale

The Thiourea Scaffold: A Versatile Pharmacophore in Oncology

The thiourea scaffold, characterized by a central C=S group flanked by two nitrogen atoms, is a highly versatile pharmacophore in drug discovery.[1] Its structural flexibility allows for extensive functionalization, enabling the fine-tuning of physicochemical properties to enhance efficacy and selectivity against cancer cells. Numerous studies have demonstrated that 1,3-disubstituted thiourea derivatives possess potent antiproliferative properties against various cancer cell lines, including those of the breast, lung, colon, and prostate.[2][3] The mechanisms underlying their anticancer activity are diverse and include the inhibition of key enzymes like protein tyrosine kinases and topoisomerases, the disruption of critical cell signaling pathways, and the induction of programmed cell death (apoptosis).[1][4]

Spotlight on 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

The subject of this guide, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, integrates the core thiourea structure with a phenol ring. Phenolic compounds themselves are a well-documented class of natural and synthetic molecules with potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] They can exert cytotoxic effects through various mechanisms, such as inducing apoptosis and inhibiting cancer cell migration.[5] The combination of the thiourea and phenol moieties in this single molecule presents a compelling case for its investigation as a potential anticancer agent. The ethoxy and morpholine groups further modify its lipophilicity and hydrogen bonding potential, which can significantly influence its cellular uptake and target interaction.

Objective: A Framework for Robust Preliminary Screening

The initial assessment of a novel compound's cytotoxic potential is a critical step in the drug discovery pipeline. The goal is to determine the concentration range over which the compound affects cell viability and to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.[7] This guide provides a self-validating, step-by-step methodology to achieve this, using standard, widely accepted laboratory techniques.

Experimental Design & Protocols

A successful cytotoxicity study hinges on meticulous planning and execution. The choices of cell lines, assay methods, and controls are paramount for generating trustworthy data.

Selection and Maintenance of Cancer Cell Lines

Rationale: To gain a preliminary understanding of the compound's spectrum of activity, it is advisable to use a panel of cell lines from different cancer types. For this guide, we have selected three commonly used and well-characterized human cancer cell lines:

-

HeLa (Cervical Adenocarcinoma): A robust and highly proliferative cell line, widely used in cancer research.[8][9]

-

MCF-7 (Breast Adenocarcinoma, Luminal A): An estrogen receptor-positive cell line, representing a common subtype of breast cancer.[10][11][12][13]

-

A549 (Lung Carcinoma): A human alveolar basal epithelial cell line, serving as a model for non-small-cell lung cancer.[14][15][16][17]

Protocol: General Cell Culture and Passaging

-

Environment: All cell lines should be cultured in a humidified incubator at 37°C with 5% CO2.[8][9][10][14]

-

Media Preparation:

-

HeLa: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][18][19]

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.[10][13] Media should be renewed 2-3 times per week.[10]

-

A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16][17] Renew complete medium every 2-3 days.[15]

-

-

Passaging (Subculturing):

-

Perform when cells reach 80-90% confluency to maintain them in the logarithmic growth phase.[10][14]

-

Aspirate the old medium from the culture flask.

-

Wash the cell monolayer once with sterile 1x Phosphate-Buffered Saline (PBS).[19][20]

-

Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer (e.g., 1-2 mL for a T-25 flask).[8][10]

-

Incubate at 37°C for 2-5 minutes, or until cells detach.[19]

-

Neutralize the trypsin by adding at least 2 volumes of complete growth medium.[8][9]

-

Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[14][21]

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at the desired split ratio (e.g., 1:3 to 1:9).[15][21]

-

Preparation of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Rationale: Proper handling of the test compound is crucial for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. A vehicle control (cells treated with DMSO alone) is essential to ensure that the solvent itself does not impact cell viability at the concentrations used.

Protocol: Stock Solution and Serial Dilutions

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in sterile, cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare a series of serial dilutions in complete culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM down to 0.1 µM).

-

Vehicle Control: Prepare a vehicle control solution containing the highest concentration of DMSO that will be used in the experiment (e.g., if the highest compound concentration results in 0.5% DMSO in the well, the vehicle control should also contain 0.5% DMSO).

The MTT Assay for Cytotoxicity Assessment

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[22] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells.[23] It is a robust, reliable, and high-throughput compatible method for preliminary screening.

Protocol: Step-by-Step MTT Assay

-

Cell Seeding:

-

Harvest cells as described in the passaging protocol.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium). Incubate overnight (18-24 hours) to allow for cell attachment.[24]

-

-

Compound Treatment:

-

After overnight incubation, carefully remove the medium.

-

Add 100 µL of fresh medium containing the various concentrations of the test compound, the vehicle control (DMSO), and a positive control (e.g., Doxorubicin) to the respective wells. Include wells with medium only to serve as a blank.

-

Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[24]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

-

-

Absorbance Measurement:

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for assessing the cytotoxicity of the test compound.

Caption: Experimental workflow from cell culture to IC50 determination.

Data Analysis and Presentation

Data Normalization and IC50 Calculation

The raw absorbance data must be processed to determine the compound's effect on cell viability.

-

Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

-

Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells represents 100%.

-

% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

-

-

Dose-Response Curve and IC50 Determination: The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[7][25]

-

Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[26][27]

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). This can be readily performed using software like GraphPad Prism or R.[25][26]

-

The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the fitted curve.[25]

-

Presentation of Quantitative Data

Summarize the final calculated IC50 values in a clear and concise table for easy comparison of the compound's potency across the different cell lines.

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| HeLa | Cervical Cancer | [Insert Value] |

| MCF-7 | Breast Cancer | [Insert Value] |

| A549 | Lung Cancer | [Insert Value] |

| Positive Control (e.g., Doxorubicin) | - | [Insert Value] |

| Caption: Preliminary cytotoxic activity of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol against human cancer cell lines after 72 hours of treatment. Data are presented as the mean IC50 ± standard deviation from three independent experiments. |

Mechanistic Insights and Interpretation

While the MTT assay provides a quantitative measure of cytotoxicity, it does not reveal the underlying mechanism of cell death. However, based on the known activities of related thiourea and phenolic compounds, we can formulate a testable hypothesis.

Hypothesized Mechanism of Action

Thiourea and phenol derivatives are known to induce apoptosis, a form of programmed cell death that is a primary target for many anticancer drugs.[3][28] A plausible mechanism for 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol could involve the modulation of key signaling pathways that control cell survival and apoptosis, such as the PI3K/AKT pathway. The AKT pathway is a central regulator of cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins like caspases.[28][29] Phenolic compounds have been shown to downregulate p-Akt expression, leading to increased apoptosis.[5]

Hypothetical Signaling Pathway Visualization

The following diagram illustrates a potential mechanism by which the compound could induce apoptosis through the inhibition of a critical cell survival pathway.

Caption: Hypothetical pathway of apoptosis induction via AKT inhibition.

Conclusion and Future Perspectives

This guide has detailed a robust and scientifically grounded methodology for the preliminary in vitro cytotoxicity screening of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol. By following these protocols, researchers can generate reliable and reproducible data on the compound's potency against a panel of representative cancer cell lines.

The results from this initial screen will be foundational for subsequent stages of drug development. A potent and selective profile would warrant further investigation, including:

-

Mechanism of Action Studies: Employing assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and to validate the inhibition of hypothesized targets like AKT.

-

Expanded Cell Line Screening: Testing the compound against a broader panel of cancer cell lines, including resistant and non-cancerous cell lines, to better define its spectrum of activity and therapeutic window.

-

In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

The systematic approach outlined herein provides the essential first step in the long and rigorous journey of translating a promising molecule into a potential clinical therapeutic.

References

- MCF-7 Culture Protocol. (n.d.).

- In Vitro Cytotoxicity of Glycine, N-(aminothioxomethyl)- and Related Thiourea Compounds: A Technical Guide. (2025). BenchChem.

- Expert Insights | HeLa - Gene-editing Cell for Beginners. (2025, May 13). Ubigene.

- Culturing A549 cells. (n.d.). Nanopartikel.info.

- Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. (2022, March 9). PMC.

- MCF-7 Cell Culture. (n.d.). ENCODE.

- A549 Cell Subculture Protocol. (n.d.).

- Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. (n.d.). REPROCELL.

- Cell Growth Protocol for A549 Cell Line. (2008, August 27). UCSC Genome Browser.

- Cell Culture Information - HELA CELL LINE. (n.d.).

- How to culture MCF7 cells? (2012, March 14).

- Cell Culture Protocols, HeLa and CHO cells. (2006).

- MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). [Source not explicitly named, likely a university lab protocol].

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).

- Methods Cell Culture The HeLa cell line... (n.d.). Refubium.

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022, October 30). Malaysian Journal of Analytical Sciences.

- A549 Cell Line User Guide. (n.d.). [Source not explicitly named, likely a commercial cell line provider].

- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023, December 19). [Journal name not specified].

- Passaging of HeLa cells. (n.d.). iGEM.

- How can I calculate IC50 for a cytotoxic substance? (2015, September 21).

- In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. (2020, June 15). PubMed.

- MTT assay protocol. (n.d.). Abcam.

- MTT Cell Proliferation Assay. (n.d.).

- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin

- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.

- How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? (2026, January 15). [Source not explicitly named, likely a forum or Q&A site].

- CytoSelect™ MTT Cell Proliferation Assay. (n.d.). [Source not explicitly named, likely a commercial assay kit provider].

- IC50. (n.d.). Wikipedia.

- MTT Cell Assay Protocol. (n.d.). [Source not explicitly named, likely a university lab protocol].

- Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). PubMed.

- (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl)

- (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. (2024, February 28). PubMed.

- Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (n.d.). PMC.

- Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modul

- Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF. (2025, August 10).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]

- 9. hela-transfection.com [hela-transfection.com]

- 10. mcf7.com [mcf7.com]

- 11. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encodeproject.org [encodeproject.org]

- 13. researchgate.net [researchgate.net]

- 14. nanopartikel.info [nanopartikel.info]

- 15. A549 Cell Subculture Protocol [a549.com]

- 16. reprocell.com [reprocell.com]

- 17. genome.ucsc.edu [genome.ucsc.edu]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. static.igem.org [static.igem.org]

- 20. researchgate.net [researchgate.net]

- 21. genome.ucsc.edu [genome.ucsc.edu]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. clyte.tech [clyte.tech]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 29. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol for Lysosomal HOCl Detection

This Application Note provides a comprehensive technical guide for using 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol (CAS 309954-11-8) as a fluorescent probe. Based on its chemical structure—specifically the phenol electron donor coupled with a thioamide acceptor and a morpholine moiety—this molecule functions as a reaction-based "Turn-On" fluorescent probe for Hypochlorous Acid (HOCl) , with intrinsic lysosome-targeting capabilities.

Abstract

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is a fluorogenic small molecule designed for the selective detection of Hypochlorous Acid (HOCl) in biological systems. The probe utilizes a thioamide-to-amide desulfurization mechanism to switch from a non-fluorescent (quenched) state to a highly fluorescent state upon reaction with HOCl. Its morpholine functionality confers lysosomal specificity, making it an ideal tool for studying oxidative stress, inflammation, and phagosomal activity in live cells.

Mechanism of Action

The probe operates on an Intramolecular Charge Transfer (ICT) and Reaction-Based mechanism.

-

Quenched State (Probe): The thioamide group (

) acts as a strong electron acceptor and fluorescence quencher (via the heavy atom effect and efficient intersystem crossing), rendering the molecule weakly fluorescent. -

Reaction: Hypochlorous acid (HOCl) specifically attacks the thiocarbonyl group, acting as a desulfurizing agent.

-

Fluorescent State (Product): The reaction converts the thioamide into an amide (

). This structural change restores the radiative pathway, resulting in a strong fluorescence "Turn-On" signal (typically Blue/Green emission). -

Targeting: The morpholine ring becomes protonated in the acidic environment of lysosomes (pH 4.5–5.0), trapping the probe within these organelles.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction mechanism of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol. The probe undergoes specific desulfurization by HOCl to form a fluorescent amide derivative.

Material Preparation & Properties

Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol |

| CAS Number | 309954-11-8 |

| Molecular Formula | C₁₃H₁₇NO₃S |